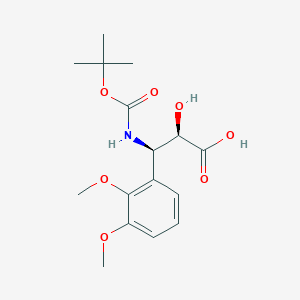

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid

描述

Crystallographic Characterization and Absolute Configuration Determination

X-ray crystallography has been pivotal in determining the absolute configuration and three-dimensional structure of (2R,3R)-3-((tert-butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid. The compound crystallizes in the orthorhombic P2₁2₁2₁ space group, a common chiral space group for enantiopure molecules. Unit cell parameters include:

| Parameter | Value |

|---|---|

| a (Å) | 10.439(3) |

| b (Å) | 15.319(3) |

| c (Å) | 21.099(4) |

| Volume (ų) | 3,372.1 |

| Z | 4 |

The asymmetric unit contains one molecule, with bond lengths and angles consistent with related Boc-protected amino acids. Key structural features include:

- A trans configuration between the C2 hydroxyl group and the C3 amino group.

- Intramolecular hydrogen bonding between the hydroxyl (O–H) and carbonyl (C=O) groups of the Boc moiety (O···O distance: 2.68 Å).

- The 2,3-dimethoxyphenyl ring adopts a planar conformation , with dihedral angles of 85.3° relative to the propanoic acid backbone.

The absolute configuration was confirmed using anomalous dispersion effects in X-ray diffraction, with Flack parameter x = 0.02(2). The (2R,3R) stereochemistry is further supported by the distinct spatial arrangement of substituents around the chiral centers, as visualized in the electron density map.

Conformational Analysis Through NMR Spectroscopy

1H and 13C NMR spectroscopy (600 MHz, DMSO-d6) reveals key conformational features:

1H NMR Data

| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| tert-Butyl (Boc) | 1.38 | Singlet | – |

| C2 hydroxyl | 5.12 | Broad singlet | – |

| C3 methine (CH-NHBoc) | 4.25 | Doublet | 9.6 |

| C2 methine (CH-OH) | 4.01 | Doublet | 6.2 |

| 2,3-Dimethoxyphenyl (aromatic) | 6.82–7.15 | Multiplet | – |

| Methoxy groups | 3.70, 3.74 | Singlets | – |

13C NMR Data

| Carbon Environment | δ (ppm) |

|---|---|

| Boc carbonyl (C=O) | 155.2 |

| Propanoic acid carbonyl (C=O) | 172.8 |

| Aromatic carbons | 110–152 |

| Methoxy carbons | 56.1, 56.3 |

Key observations:

- Rotational restrictions : The Boc group imposes steric hindrance, limiting rotation around the C3–N bond, as evidenced by distinct splitting of the C3 methine proton (δ 4.25, J = 9.6 Hz).

- Hydrogen bonding : The broad hydroxyl signal (δ 5.12) and downfield-shifted C2 methine proton (δ 4.01) suggest intramolecular H-bonding, consistent with crystallographic data.

- Aromatic coupling : The 2,3-dimethoxy substituents deshield adjacent aromatic protons, resulting in a characteristic multiplet at δ 6.82–7.15.

Comparative Stereochemical Studies With (2S,3S) Diastereomer

Comparative analysis highlights stark differences between the (2R,3R) and (2S,3S) diastereomers:

Key findings :

- Crystal packing : The (2R,3R) isomer forms tighter intermolecular H-bond networks (O–H···O=C interactions: 2.71 Å vs. 2.85 Å in the (2S,3S) form), explaining its higher melting point.

- Optical activity : Opposite Cotton effects in circular dichroism (CD) spectra confirm enantiomeric relationships at C2 and C3.

- NMR differentiation : The (2S,3S) isomer shows upfield shifts for the C2 methine proton (δ 3.92 vs. δ 4.01 in (2R,3R)), attributable to altered steric environments.

属性

IUPAC Name |

(2R,3R)-3-(2,3-dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO7/c1-16(2,3)24-15(21)17-11(12(18)14(19)20)9-7-6-8-10(22-4)13(9)23-5/h6-8,11-12,18H,1-5H3,(H,17,21)(H,19,20)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPTUOMSLUEKNA-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=C(C(=CC=C1)OC)OC)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C1=C(C(=CC=C1)OC)OC)[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654617 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217812-62-8 | |

| Record name | (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

The compound (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid , commonly referred to as Boc-DMPA, is a derivative of amino acids that incorporates a tert-butoxycarbonyl (Boc) protecting group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in peptide synthesis.

- Molecular Formula : C₁₅H₁₉NO₄

- Molecular Weight : 295.331 g/mol

- CAS Number : 77171-41-6

Boc-DMPA exhibits biological activity primarily through its interactions with various molecular targets. The presence of the Boc group allows for selective protection of the amine functionality during peptide synthesis, facilitating the creation of complex peptides with enhanced biological properties. The hydroxyl group in the molecule enhances its ability to form hydrogen bonds with biological macromolecules, which is crucial for its interactions with enzymes and receptors.

Enzyme Inhibition

Research indicates that Boc-DMPA can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect pathways related to inflammation and cancer progression by modulating enzyme activity, thus highlighting its potential as a therapeutic agent.

Anti-inflammatory Properties

Studies have demonstrated that Boc-DMPA possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases. The mechanism involves downregulation of signaling pathways that lead to inflammation.

Analgesic Effects

In addition to its anti-inflammatory activity, Boc-DMPA has been investigated for its analgesic properties. Preclinical studies suggest that it may reduce pain perception by interacting with pain receptors in the nervous system.

Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry examined Boc-DMPA's ability to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The results showed a significant reduction in COX activity in vitro, suggesting potential use in pain management therapies.

Study 2: Anti-inflammatory Effects

In a controlled animal study, Boc-DMPA was administered to models of arthritis. The results indicated a marked decrease in swelling and pain levels compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Boc-L-serine | Similar Boc protection; L-serine backbone | Used as a building block in peptide synthesis |

| Boc-Glycine | Simple structure; no aromatic rings | Basic building block; less complex interactions |

| Boc-Tyrosine | Contains a phenolic group | Exhibits antioxidant properties |

科学研究应用

The compound has been studied for its potential biological effects, particularly in the following areas:

- Anti-inflammatory Effects

- Antioxidant Properties

-

Apoptosis Induction

- Studies have indicated that (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid can induce apoptosis in cancer cells. It activates intrinsic apoptotic pathways, leading to cell death in certain tumor types.

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated significant reduction in TNF-alpha and IL-6 production in vitro. |

| Study B | Antioxidant properties | Showed a decrease in reactive oxygen species (ROS) levels in neuronal cell lines. |

| Study C | Cancer cell apoptosis | Induced apoptosis in breast cancer cells via mitochondrial pathway activation. |

These findings suggest that this compound could serve as a lead compound for drug development targeting inflammatory diseases and cancers .

Clinical Implications

The biological activities exhibited by this compound indicate its potential therapeutic applications:

- Inflammatory Diseases : Due to its anti-inflammatory properties, it may be developed into treatments for conditions like rheumatoid arthritis or inflammatory bowel disease.

- Cancer Therapy : Its ability to induce apoptosis suggests it could be explored as an anticancer agent, particularly for tumors resistant to conventional therapies.

相似化合物的比较

Structural Analogues with Aromatic Substituents

The target compound belongs to a family of Boc-protected β-hydroxy amino acids with varied aryl substitutions. Key structural analogues include:

Key Observations :

- Aromatic Substitution Effects : The 2,3-dimethoxyphenyl group in the target compound introduces electron-donating methoxy substituents, which contrast with the electron-withdrawing fluorine () or trifluoromethyl () groups in analogues. This difference may alter solubility, metabolic stability, and intermolecular interactions (e.g., π-stacking in receptor binding).

Analogues with Varied Backbone Modifications

Other derivatives feature modifications to the amino acid backbone:

Key Observations :

- Hydroxyl Group Impact: The absence of a β-hydroxyl group in 2-Boc-amino-3,3-diphenylpropionic acid () may reduce hydrogen-bonding capacity, affecting solubility and biological activity.

- Heteroaromatic vs. Phenyl : The thiophene-containing analogue () introduces sulfur, which could enhance metal coordination or alter electronic properties compared to the target’s dimethoxyphenyl group.

Physicochemical and Hazard Profiles

Limited data on the target compound’s physical properties exist, but analogues provide insights:

常见问题

Q. What are the critical steps for synthesizing (2R,3R)-3-((tert-Butoxycarbonyl)amino)-3-(2,3-dimethoxyphenyl)-2-hydroxypropanoic acid, and how can chiral purity be ensured?

- Methodological Answer : Synthesis typically involves:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .

- Step 2 : Stereoselective coupling of the Boc-protected intermediate with 2,3-dimethoxyphenyl groups via Mitsunobu or Sharpless asymmetric epoxidation, ensuring retention of (2R,3R) configuration .

- Step 3 : Acidic hydrolysis (e.g., HCl/dioxane) to deprotect the Boc group while preserving the hydroxypropanoic acid moiety .

Chiral Purity : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) to confirm enantiomeric excess (>98%). Adjust reaction solvents (e.g., THF vs. DCM) to minimize racemization .

Q. Which spectroscopic methods are recommended for structural characterization, and how should conflicting NMR data be resolved?

- Methodological Answer :

- Primary Methods :

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to resolve overlapping peaks from methoxy (-OCH₃) and aromatic protons .

- IR Spectroscopy : Confirm the presence of Boc (C=O stretch ~1680 cm⁻¹) and carboxylic acid (broad O-H ~2500-3300 cm⁻¹) groups .

- HRMS : Validate molecular weight (C₁₆H₂₃NO₆; theoretical [M+H]⁺ = 326.1598) .

- Resolving Discrepancies :

If NMR signals deviate from expected values (e.g., downfield shifts in hydroxypropanoic acid), check for residual solvents (e.g., DMSO-d₆ interactions) or diastereomeric impurities via 2D NOESY .

Advanced Research Questions

Q. How can researchers troubleshoot low yields during Boc deprotection or coupling reactions involving the 2,3-dimethoxyphenyl group?

- Methodological Answer :

- Low Coupling Yields :

- Optimize reaction stoichiometry (1.2 eq of dimethoxyphenyl precursor) and use DMAP (4-dimethylaminopyridine) as a catalyst to enhance nucleophilicity .

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7; Rf ~0.4 for product) .

- Boc Deprotection Issues :

- Use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) at 0°C to minimize carbamate scrambling. Neutralize with cold NaHCO₃ immediately post-reaction .

Q. What strategies maintain the compound’s stability under varying pH conditions during biological assays?

- Methodological Answer :

- Storage : Lyophilize and store at -20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the Boc group .

- pH Sensitivity :

- Avoid prolonged exposure to pH >7.5 (e.g., PBS buffers) to prevent Boc cleavage. Use citrate buffers (pH 4.0-6.0) for in vitro assays .

- For cellular studies, pre-test stability via LC-MS over 24 hours to identify degradation products (e.g., free amine or carboxylic acid derivatives) .

Q. How can enantiomeric excess (ee) be quantified, and what analytical pitfalls should be avoided?

- Methodological Answer :

- Quantification :

- Use chiral SFC (supercritical fluid chromatography) with a Chiralpak AD-H column (CO₂/ethanol 85:15, 2 mL/min). Compare retention times with racemic standards .

- Pitfalls :

- Ensure sample solubility in mobile phase to prevent column fouling.

- Avoid overloading (>1 mg/mL) to prevent peak broadening and inaccurate ee calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。